molecular formula C8H11N3O3 B2965070 Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate CAS No. 105866-42-0

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate

Cat. No.: B2965070
CAS No.: 105866-42-0
M. Wt: 197.194
InChI Key: IIBDMGZNIZKUMU-AATRIKPKSA-N
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Description

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate typically involves the reaction of cyanoacetamide with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and amides.

  • Reduction: Reduction reactions typically result in the formation of amines and alcohols.

  • Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: It may be used in the synthesis of pharmaceuticals and as a precursor for drug development.

  • Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biological processes.

Comparison with Similar Compounds

  • Cyanoacetamide

  • Ethyl acetoacetate

  • Ethyl cyanoacetate

Properties

IUPAC Name

ethyl (E)-3,5-diamino-2-cyano-5-oxopent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-2-14-8(13)5(4-9)6(10)3-7(11)12/h2-3,10H2,1H3,(H2,11,12)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBDMGZNIZKUMU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CC(=O)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\CC(=O)N)/N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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